molecular formula C13H13NO2 B7762880 2-Amino-3-(naphthalen-1-yl)propanoic acid CAS No. 7758-42-1

2-Amino-3-(naphthalen-1-yl)propanoic acid

Cat. No.: B7762880
CAS No.: 7758-42-1
M. Wt: 215.25 g/mol
InChI Key: OFYAYGJCPXRNBL-UHFFFAOYSA-N
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Description

2-Amino-3-(naphthalen-1-yl)propanoic acid is an alanine derivative with a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol . This compound is known for its unique structure, which includes a naphthalene ring attached to the alanine backbone. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(naphthalen-1-yl)propanoic acid typically involves the reaction of naphthalene derivatives with alanine. One common method includes the use of naphthalene-1-carboxaldehyde and alanine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(naphthalen-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives, reduced forms of the compound, and substituted alanine derivatives .

Scientific Research Applications

2-Amino-3-(naphthalen-1-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can influence the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks. It is recognized for its beneficial effects as an ergogenic dietary substance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(naphthalen-1-yl)propanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its wide range of applications in scientific research make it a valuable compound .

Properties

IUPAC Name

2-amino-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYAYGJCPXRNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874407
Record name 3-naphthalen-1-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7758-42-1
Record name 1-Naphthylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC230425
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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